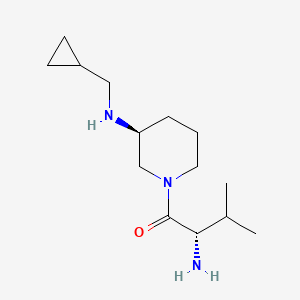![molecular formula C13H17Cl2N3O2 B11787175 methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)
methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted benzimidazole compounds.
Applications De Recherche Scientifique
(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure but differs in the arrangement of nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[4,5-b]pyridine: Features a distinct fusion of the imidazole and pyridine rings.
Uniqueness
(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring
Propriétés
Formule moléculaire |
C13H17Cl2N3O2 |
|---|---|
Poids moléculaire |
318.20 g/mol |
Nom IUPAC |
methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)8-4-5-9-11(7-8)16-12(15-9)10-3-2-6-14-10;;/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16);2*1H/t10-;;/m0../s1 |
Clé InChI |
YLGBVXLIEJJHEY-XRIOVQLTSA-N |
SMILES isomérique |
COC(=O)C1=CC2=C(C=C1)N=C(N2)[C@@H]3CCCN3.Cl.Cl |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)






![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)
